molecular formula C18H27N3O3 B3323134 Prucalopride Impurity 6 CAS No. 1608459-56-8

Prucalopride Impurity 6

Cat. No.: B3323134
CAS No.: 1608459-56-8
M. Wt: 333.4 g/mol
InChI Key: LZVQAZJXDWUOGZ-UHFFFAOYSA-N
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Description

Prucalopride Impurity 6 is a chemical compound that has garnered attention due to its relevance in the pharmaceutical industry, particularly in the context of prucalopride, a selective serotonin 5-hydroxytryptamine 4 receptor agonist used for treating chronic constipation. This compound is one of the degradation products or by-products formed during the synthesis or storage of prucalopride.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Prucalopride Impurity 6 involves the hydrogenation reduction of prucalopride. The synthetic method typically includes the use of specific reagents and catalysts to achieve the desired reduction . The process involves the following steps:

    Hydrogenation Reduction: Prucalopride is subjected to hydrogenation in the presence of a suitable catalyst.

    Separation and Purification: The resulting compound is then separated and purified to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the impurity is produced in sufficient quantities for research and quality control purposes .

Chemical Reactions Analysis

Types of Reactions: Prucalopride Impurity 6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: As mentioned, the compound itself is formed through a reduction process.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Reagents such as halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Prucalopride Impurity 6 has several applications in scientific research:

    Analytical Method Development: Used as a reference standard for developing and validating analytical methods for prucalopride and its impurities.

    Quality Control: Employed in quality control processes to ensure the purity and stability of prucalopride formulations.

    Pharmacological Studies: Investigated for its potential effects and interactions in pharmacological studies related to prucalopride.

Comparison with Similar Compounds

Prucalopride Impurity 6 can be compared with other impurities and analogs of prucalopride:

    Prucalopride Hydroxy Impurity: Another degradation product with a hydroxyl group.

    Prucalopride N-Oxide: An oxidized form of prucalopride.

    Prucalopride Impurity A: A structurally similar compound with slight variations in functional groups

Uniqueness: this compound is unique due to its specific formation pathway and its role in the overall stability and quality control of prucalopride formulations. Its distinct chemical structure and properties make it an important compound for analytical and pharmacological studies .

Properties

IUPAC Name

4-amino-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-11-2-8-21-9-5-13(6-10-21)20-18(22)15-3-4-16(19)14-7-12-24-17(14)15/h3-4,13H,2,5-12,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVQAZJXDWUOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=C3C(=C(C=C2)N)CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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